![molecular formula C16H18F3N5 B5659115 1-(3-methylpyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5659115.png)
1-(3-methylpyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane
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Overview
Description
"1-(3-methylpyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane" is a compound of interest in the field of chemistry, particularly in the study of molecular structures and chemical reactions.
Synthesis Analysis
The synthesis of related compounds often involves reactions of various precursors under specific conditions. For instance, Insuasty et al. (1998) describe the synthesis of tetrahydro-1H-pyrimido[4,5-b][1,4]-diazepin-6-ones from 4,5-diamino-1H-pyrimidin-6-ones and 1-aryl-3-(dimethylamino)-1-propanones, highlighting the intricate process involved in creating similar complex molecules (Insuasty et al., 1998).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed through techniques like X-ray crystallography. An example is the study by Moser et al. (2005), where the crystal structure of a related compound was determined using single-crystal X-ray diffraction analysis (Moser et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving diazepane derivatives often result in the formation of complex structures. Sharma et al. (1997) describe the synthesis and [4+2] cycloaddition reactions of diaza-butadienes, which highlight the chemical reactivity of such compounds (Sharma & Mahajan, 1997).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and boiling point, are critical for understanding their behavior in various environments. Studies like those conducted by Alonso et al. (2020) can offer insights into these properties through experimental data and computational analysis (Alonso et al., 2020).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and functional group interactions, is essential. Research like that of Reisinger et al. (2004), which investigates the photochemical nitrogen elimination and ring expansion in related compounds, can provide valuable insights into these aspects (Reisinger et al., 2004).
properties
IUPAC Name |
1-(3-methylpyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5/c1-12-11-20-5-3-13(12)23-7-2-8-24(10-9-23)15-21-6-4-14(22-15)16(17,18)19/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVWWKNKMZRGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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